Lipophilicity (LogP) Comparison Across Analogs
The 6,7-dichloro substitution elevates LogP relative to the unsubstituted benzo[b]thiophen-3(2H)-one core, while remaining lower than the 4,7-dichloro regioisomer. Calculated LogP values (XLogP3-AA or equivalent) demonstrate a measurable shift in lipophilicity that can influence membrane permeability and metabolic clearance predictions in drug discovery programs .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.28 |
| Comparator Or Baseline | Benzo[b]thiophen-3(2H)-one (CAS 130-03-0): LogP = 1.98; 4,7-Dichlorobenzo[b]thiophen-3(2H)-one (CAS 61886-43-9): LogP = 3.15 |
| Quantified Difference | Target vs. unsubstituted: +1.30 LogP units; Target vs. 4,7-dichloro: +0.13 LogP units |
| Conditions | Predicted LogP values from authoritative databases |
Why This Matters
Higher LogP (3.28 vs. 1.98) suggests improved passive membrane diffusion potential, while the slight increase over the 4,7-isomer (3.28 vs. 3.15) offers a distinct lipophilicity profile that may affect formulation and in vivo distribution.
